molecular formula C16H10Cl2N4O B2389081 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 439109-54-3

2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No. B2389081
CAS RN: 439109-54-3
M. Wt: 345.18
InChI Key: DHSKQXVQBJNEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide (DC-PPBC) is a novel chemical compound that has recently been studied for its potential applications in scientific research. DC-PPBC is a member of the pyridyl-pyrimidine family of compounds, which are known for their unique properties and ability to interact with a variety of biological systems. DC-PPBC has been studied for its potential to be used in a variety of scientific research applications, including drug discovery, drug delivery, and biotechnology.

Scientific Research Applications

2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has been studied for its potential applications in scientific research. It has been shown to have potential in drug discovery, drug delivery, and biotechnology. In drug discovery, this compound has been studied for its ability to bind to specific proteins and modulate their activity. In drug delivery, this compound has been studied for its potential to be used as a carrier for drug molecules, allowing them to be transported to specific target sites. Finally, in biotechnology, this compound has been studied for its potential to be used in gene therapy, as it has been shown to possess the ability to bind to DNA and modulate gene expression.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is still not fully understood. However, it is believed to interact with proteins and DNA via a variety of mechanisms. It has been suggested that this compound binds to proteins through hydrophobic interactions, hydrogen bonds, and covalent bonds. Additionally, it has been suggested that this compound interacts with DNA via electrostatic interactions and covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies have shown that this compound has the potential to modulate the activity of proteins and DNA, as well as to act as a carrier for drug molecules. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its structure is relatively stable. Additionally, it is non-toxic and has been shown to be non-immunogenic. However, this compound also has some limitations. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it has a relatively short shelf-life, which can be problematic for long-term experiments.

Future Directions

There are several potential future directions for the study of 2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide. One potential direction is to further study its potential applications in drug discovery, drug delivery, and biotechnology. Additionally, further research can be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research can be conducted to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be synthesized via a three-step process. The first step involves the condensation of 2,3-dichlorobenzaldehyde and 2-(3-pyridinyl)-4-pyrimidinol in the presence of acetic acid. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of the desired product. Finally, the product can be purified by recrystallization.

properties

IUPAC Name

2,3-dichloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O/c17-12-5-1-4-11(14(12)18)16(23)22-13-6-8-20-15(21-13)10-3-2-7-19-9-10/h1-9H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKQXVQBJNEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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